Olorinab
概要
説明
オロリナブは、クローン病や過敏性腸症候群に関連する胃腸の痛みを治療するために、アリーナ・ファーマシューティカルズ社が開発中の薬剤です . オロリナブは、強力で選択的なカンナビノイド受容体2型アゴニストとして作用し、経口投与が可能で末梢選択的であるとされています .
2. 製法
オロリナブの製法には、合成経路と特定の反応条件が含まれます。 詳細な合成経路や工業生産方法は、公には公開されていません。 一般的に、このような化合物の合成には、制御された条件下での重要な中間体の生成や最終的なカップリング反応など、複数のステップが含まれます。
科学的研究の応用
Olorinab has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is studied for its unique chemical properties and interactions with cannabinoid receptors.
Biology: It is used in research to understand the biological pathways and mechanisms involved in pain modulation.
作用機序
オロリナブは、カンナビノイド受容体2型に対する強力で選択的なアゴニストとして作用することで、その効果を発揮します . この受容体は主に末梢組織に存在し、痛みの調節や炎症に関与しています。 オロリナブは、この受容体を活性化することで、内臓の過敏性と胃腸障害に関連する痛みを軽減します . 関与する分子標的と経路には、カンナビノイド受容体2型とその関連するシグナル伝達経路が含まれます。
6. 類似の化合物との比較
オロリナブは、カンナビノイド受容体2型に対する高い選択性を持つため、他の類似の化合物とは異なります。 類似の化合物には次のものがあります。
MDMB-FUBINACA: カンナビノイド受容体1型と2型の両方に対するアゴニストです.
NESS-040C5: 構造は似ていますが、受容体の選択性が異なる化合物です.
テダリナブ: 治療上の用途は似ていますが、化学的性質が異なる化合物です.
オロリナブの独自性は、カンナビノイド受容体2型に対する高い選択性と、有意な中枢神経系への影響を与えることなく胃腸の痛みを治療する可能性にあります .
生化学分析
Biochemical Properties
Olorinab has been shown to interact with the cannabinoid CB 2 receptor . As a potent and selective agonist of this receptor, it can bind to it and activate it, leading to a series of biochemical reactions within the cell
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce visceral hypersensitivity in animal models of inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS), but not in healthy controls . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the cannabinoid CB 2 receptor . As a potent and selective agonist, this compound binds to this receptor and activates it, leading to changes in cell signaling and potentially gene expression . The exact details of these molecular interactions and their downstream effects are still being researched.
Temporal Effects in Laboratory Settings
In a phase 2a study, patients with quiescent to mildly active Crohn’s disease received this compound for 8 weeks . The study found that this compound was well-tolerated and led to an improvement in abdominal pain scores . This suggests that this compound has a stable effect over time in a laboratory setting.
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce visceral hypersensitivity The effects of different dosages of this compound in these models are still being studied
Metabolic Pathways
As a cannabinoid CB 2 receptor agonist, it is likely that this compound interacts with enzymes and cofactors involved in the metabolism of cannabinoids
Transport and Distribution
As a cannabinoid CB 2 receptor agonist, it is likely that this compound interacts with transporters or binding proteins that are involved in the movement of cannabinoids within the cell
Subcellular Localization
As a cannabinoid CB 2 receptor agonist, it is likely that this compound is localized to the same areas of the cell as the CB 2 receptor
化学反応の分析
オロリナブは、主にカンナビノイド受容体との相互作用を含むさまざまな化学反応を起こします。 オロリナブが受ける反応の種類には次のものがあります。
酸化: オロリナブは、特に強力な酸化剤の存在下で酸化反応を受ける可能性があります。
還元: 還元反応は特定の条件下で起こり、化合物に存在する官能基を変化させます。
置換: 置換反応には、使用する試薬や条件に応じて、特定の官能基を他の官能基に置き換えることが含まれる場合があります。
これらの反応で使用される一般的な試薬や条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒などがあります。 これらの反応から生成される主要な生成物は、使用する特定の条件や試薬によって異なります。
4. 科学研究への応用
オロリナブは、化学、生物学、医学、工業の分野で、いくつかの科学研究への応用があります。
化学: オロリナブは、その独自の化学的性質とカンナビノイド受容体との相互作用について研究されています。
生物学: オロリナブは、痛みの調節に関わる生物学的経路とメカニズムを理解するための研究に使用されています。
類似化合物との比較
Olorinab is unique in its high selectivity for the cannabinoid receptor type 2, which distinguishes it from other similar compounds. Some similar compounds include:
MDMB-FUBINACA: An agonist at both cannabinoid receptor type 1 and type 2.
NESS-040C5: Another compound with similar structure but different receptor selectivity.
Tedalinab: A compound with similar therapeutic applications but different chemical properties.
This compound’s uniqueness lies in its high selectivity for the cannabinoid receptor type 2 and its potential for treating gastrointestinal pain without significant central nervous system effects .
特性
IUPAC Name |
(2S,4S)-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-18(2,3)13(9-24)20-17(25)15-12-7-10-6-11(10)16(12)23(21-15)14-8-22(26)5-4-19-14/h4-5,8,10-11,13,24H,6-7,9H2,1-3H3,(H,20,25)/t10-,11-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSQLTBPYZSGBA-GMXVVIOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CO)NC(=O)C1=NN(C2=C1CC3C2C3)C4=NC=C[N+](=C4)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](CO)NC(=O)C1=NN(C2=C1C[C@H]3[C@@H]2C3)C4=NC=C[N+](=C4)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268881-20-4 | |
Record name | (4aS,5aS)-4,4a,5,5a-Tetrahydro-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-1-(4-oxido-2-pyrazinyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1268881-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olorinab [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268881204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olorinab | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14998 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OLORINAB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/581F7DFA9B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。